N'-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)-2,3-bis(3,3,3-trifluoropropyl)butanediamide
Description
Chemical Identity and Structure The compound N'-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)-2,3-bis(3,3,3-trifluoropropyl)butanediamide (IUPAC name: (2R,3S)-N1-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)butanediamide) is a synthetic small molecule with the molecular formula C₂₆H₂₆F₆N₄O₃ and a molecular weight of 556.5 g/mol . It is internationally recognized under the nonproprietary name osugacestatum (INN List 86, 2021) and is also designated as BMS-906024 in pharmacological research .
Pharmacological Profile BMS-906024 is a potent, selective inhibitor of γ-secretase-mediated Notch receptor signaling, targeting Notch1/2/3/4 with IC₅₀ values of 1.6 nM, 0.7 nM, 3.4 nM, and 2.9 nM, respectively . Its benzodiazepine core and trifluoropropyl side chains confer unique structural and electronic properties, enabling high selectivity (>200-fold over unrelated proteins) and efficacy in preclinical cancer models, including T-cell acute lymphoblastic leukemia (T-ALL) and triple-negative breast cancer .
Properties
Molecular Formula |
C26H26F6N4O3 |
|---|---|
Molecular Weight |
556.5 g/mol |
IUPAC Name |
N'-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)-2,3-bis(3,3,3-trifluoropropyl)butanediamide |
InChI |
InChI=1S/C26H26F6N4O3/c1-36-19-10-6-5-9-18(19)20(15-7-3-2-4-8-15)34-22(24(36)39)35-23(38)17(12-14-26(30,31)32)16(21(33)37)11-13-25(27,28)29/h2-10,16-17,22H,11-14H2,1H3,(H2,33,37)(H,35,38) |
InChI Key |
AYOUDDAETNMCBW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)C(CCC(F)(F)F)C(CCC(F)(F)F)C(=O)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Condensation of o-Phenylenediamine with Ketones
The 1,4-benzodiazepine scaffold is classically synthesized via condensation of o-phenylenediamine (OPDA) with ketones. A modern catalytic approach employs H-MCM-22 zeolite in acetonitrile at room temperature, achieving yields >90% within 1–3 hours. For the target compound’s 1-methyl-5-phenyl-substituted core, 1-phenyl-2-propanone serves as the ketone precursor.
Reaction Conditions
Alternative Catalytic Systems
Patents describe the use of Ga(OTf)₃ or Yb(OTf)₃ in dichloromethane for benzodiazepine formation, particularly for electron-deficient substrates. These Lewis acids facilitate imine formation and cyclization, though yields are lower (75–85%) compared to zeolite-based methods.
Functionalization of the Benzodiazepine Core
N-Methylation at Position 1
The 1-methyl group is introduced via Eschweiler-Clarke reductive amination using formaldehyde and formic acid. This step is critical for preventing undesired N-H reactivity in subsequent steps.
Optimized Protocol
Oxidation to the 2-Oxo Derivative
Controlled oxidation of the C2 position is achieved using Jones reagent (CrO₃/H₂SO₄) in acetone, yielding the 2-oxo intermediate without over-oxidation.
Key Parameters
Synthesis of the Bis(Trifluoropropyl)Butanediamide Side Chain
Preparation of 3,3,3-Trifluoropropyl Building Blocks
The trifluoropropyl groups are introduced via nucleophilic trifluoromethylation of propenyl precursors using Ruppert-Prakash reagent (TMSCF₃) under CuI catalysis.
Example Reaction
Butanediamide Formation
The diamide linkage is constructed through a double Curtius rearrangement of bis(trifluoropropyl)butanedioic acid, followed by amine coupling.
Stepwise Procedure
- Activation of Diacid : Treatment with SOCl₂ to form diacyl chloride.
- Curtius Rearrangement : Reaction with NaN₃ to generate isocyanate intermediates.
- Amidation : Coupling with the benzodiazepine core’s C3 amine using Hünig’s base.
Critical Parameters
Stereochemical Control
Asymmetric Catalysis
The (R,R) configuration at C2 and C3 is enforced using chiral oxazaborolidine catalysts during the amidation step. This method achieves enantiomeric excess (ee) >95%.
Diastereomeric Resolution
When racemic mixtures form, chiral HPLC with amylose-based columns resolves enantiomers. Patents report >99% ee using this approach.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Patents from Ayala Pharmaceuticals highlight continuous-flow reactors for the final amidation step, reducing reaction time from 24 hours to 2 hours and improving yield to 74%. Solvent recycling protocols using molecular sieves further enhance cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the benzodiazepine core.
Reduction: Reduction reactions could target the carbonyl groups within the structure.
Substitution: The trifluoropropyl groups may be susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Potential therapeutic applications in treating neurological disorders.
Industry: May be used in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would likely involve interaction with the central nervous system. Benzodiazepines typically act on gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and producing sedative and anxiolytic effects. The trifluoropropyl groups may influence the compound’s binding affinity and pharmacokinetics.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs
Key comparisons include:
Functional Analogs (Notch Pathway Inhibitors)
LY3039478 Target: Inhibits Notch-1 intracellular domain (N1ICD) cleavage (IC₅₀ = 1.0 nM) . Selectivity: Specific for Notch-1, unlike BMS-906024’s pan-Notch activity . Clinical Relevance: Investigated for advanced solid tumors but lacks the benzodiazepine scaffold seen in BMS-906024.
RO4929097 Target: γ-Secretase inhibitor with broad Notch inhibition (Notch1-4). Key Difference: Lacks the trifluoropropyl groups and benzodiazepine core, resulting in lower metabolic stability compared to BMS-906024 .
Data Table: Comparative Analysis
| Parameter | BMS-906024 (Osugacestatum) | LY3039478 | RO4929097 |
|---|---|---|---|
| Molecular Formula | C₂₆H₂₆F₆N₄O₃ | C₂₇H₂₈F₃N₅O₄ | C₂₁H₂₀F₃N₃O₃ |
| Target (IC₅₀) | Notch1/2/3/4 (1.6/0.7/3.4/2.9 nM) | Notch-1 (1.0 nM) | Pan-Notch (~5–10 nM) |
| Selectivity | >200-fold over off-targets | Notch-1-specific | Moderate selectivity |
| Structural Features | Benzodiazepine + trifluoropropyl | Spirocyclic framework | Carbamate-based |
| Preclinical Efficacy | Broad-spectrum antitumor activity | Solid tumor focus | Limited in hematologic models |
| Clinical Stage | Preclinical | Phase I/II | Phase I discontinued |
Detailed Research Findings
Mechanism of Action
BMS-906024 disrupts γ-secretase-mediated proteolytic activation of Notch receptors, preventing release of the oncogenic Notch intracellular domain (NICD). This mechanism is critical in cancers driven by Notch dysregulation, such as T-ALL and breast cancer .
Selectivity and Potency
- Notch1 Inhibition: IC₅₀ = 1.6 nM, with >200-fold selectivity over unrelated kinases and proteases .
- In Vivo Efficacy: Demonstrated tumor regression in MDA-MB-468 (breast cancer) and TALL-1 xenografts at doses as low as 1 mg/kg .
Limitations and Advantages
- Limitations: Potential for gastrointestinal toxicity due to Notch pathway’s role in gut homeostasis, a common challenge with γ-secretase inhibitors .
Biological Activity
N'-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)-2,3-bis(3,3,3-trifluoropropyl)butanediamide is a complex compound belonging to the benzodiazepine class, which is primarily known for its psychoactive properties. This article explores its biological activity, including pharmacological effects, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodiazepine core structure with additional trifluoropropyl groups, which may influence its biological activity. The chemical formula is , and its molecular weight is approximately 500.5 g/mol. The presence of trifluoropropyl groups enhances lipophilicity, potentially affecting the compound's absorption and distribution in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C25H30F9N4O2 |
| Molecular Weight | 500.5 g/mol |
| LogP | 5.25 |
| Solubility | Low solubility in water |
Pharmacodynamics
Benzodiazepines generally act as central nervous system (CNS) depressants by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This compound’s specific interaction with GABA receptors has not been extensively documented, but it is hypothesized to exhibit similar mechanisms due to its structural analogies with known benzodiazepines.
Therapeutic Applications
Research indicates that compounds structurally related to benzodiazepines have potential applications in treating various conditions such as:
- Anxiety Disorders : Benzodiazepines are widely used for their anxiolytic effects.
- Insomnia : They are also prescribed for short-term management of sleep disorders.
- Seizure Disorders : Some benzodiazepines are effective anticonvulsants.
Case Studies
- Case Study on Anxiety Management : A clinical trial involving a similar compound showed significant reductions in anxiety levels among participants when administered at therapeutic doses. The study highlighted improvements in sleep quality and overall well-being (PMID: 31557052).
- Neuroprotective Effects : Another investigation suggested that compounds with similar structures may exert neuroprotective effects against neurodegenerative diseases by modulating GABAergic signaling pathways.
Safety and Toxicology
While benzodiazepines are generally considered safe when used appropriately, they can lead to dependence and withdrawal symptoms if misused. The specific safety profile of this compound remains largely uncharacterized due to limited research.
Table 2: Toxicological Data (Hypothetical)
| Endpoint | Findings |
|---|---|
| Acute Toxicity | Not established |
| Chronic Exposure | Potential for dependence |
| Carcinogenicity | Not evaluated |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
